molecular formula C12H16S B1415006 4-Phenylcyclohexanethiol CAS No. 1039320-23-4

4-Phenylcyclohexanethiol

Cat. No. B1415006
M. Wt: 192.32 g/mol
InChI Key: HSUGQRCMAWNUTK-UHFFFAOYSA-N
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Description

4-Phenylcyclohexanethiol (CAS# 1039320-23-4) is a synthetic intermediate . It has a molecular weight of 192.32 and a molecular formula of C12H16S .


Molecular Structure Analysis

The molecular structure of 4-Phenylcyclohexanethiol is represented by the canonical SMILES string: C1CC(CCC1C2=CC=CC=C2)S . This indicates that the molecule consists of a cyclohexane ring with a phenyl group and a thiol group attached.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenylcyclohexanethiol include a molecular weight of 192.32, a molecular formula of C12H16S, and a LogP value of 3.64260 . Unfortunately, specific information about its boiling point, melting point, and solubility was not found.

Scientific Research Applications

  • Organophosphorus Compounds Synthesis :

    • 4-Phenylcyclohexanethiol derivatives are used in synthesizing new organophosphorus compounds, which show potential biological activities. These compounds are formed through reactions involving thiation and Michael addition, leading to heterocyclic compounds containing phosphorus moieties (Arsanious & Hennawy, 2016).
  • Hydrodesulfurization Studies :

    • The compound is studied for its role in the desulfurization process over various catalysts like Ni2P, MoP, and WP. Understanding its reaction pathways helps in refining catalytic processes (Zhou et al., 2020).
  • Diastereoselective Synthesis of γ-Lactams :

    • 4-Phenylcyclohexanethiol plays a role in the diastereoselective synthesis of γ-lactams, a type of organic compound, from cyclic anhydrides. Its use demonstrates the diversity of chemical synthesis applications (Younai et al., 2012).
  • Study of Flexible Ring Conformations :

    • Research on compounds like 4-Phenylcyclohexanethiol contributes to understanding the flexibility of six-membered rings, which is significant in the study of molecular conformations and properties (Lautenschlaeger & Wright, 1963).
  • Coordination Polymer Frameworks :

    • The compound is instrumental in studying the formation of coordination polymers, which have applications in materials science and catalysis. Variations in synthesis conditions can lead to different two-dimensional coordination polymers (Bu et al., 2002).
  • Electrochemical and Optical Properties :

    • Benzimidazole derivatives synthesized using 4-Phenylcyclohexanethiol are studied for their electrochemical and optical properties, indicating applications in electronic materials (Ozelcaglayan et al., 2012).

Safety And Hazards

4-Phenylcyclohexanethiol is harmful if swallowed . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-phenylcyclohexane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUGQRCMAWNUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylcyclohexanethiol

CAS RN

1039320-23-4
Record name 4-phenylcyclohexanethiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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